molecular formula C18H15ClF3N5O2S2 B2842170 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223993-52-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2842170
CAS No.: 1223993-52-9
M. Wt: 489.92
InChI Key: PHDDYMOSKAGAJP-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine ring and substituted with a 2-chloro-5-(trifluoromethyl)phenyl group via an acetamide linker. The thiomorpholine moiety (a sulfur-containing morpholine analog) may enhance solubility or target binding compared to morpholine derivatives . The trifluoromethyl group is a common bioisostere for improving metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N5O2S2/c19-11-2-1-10(18(20,21)22)7-12(11)24-13(28)8-27-9-23-15-14(16(27)29)31-17(25-15)26-3-5-30-6-4-26/h1-2,7,9H,3-6,8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDDYMOSKAGAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyrimidine core, introduction of the thiomorpholine ring, and attachment of the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects that contribute to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Core Structure Key Substituents Synthesis Highlights References
Target Compound Thiazolo[4,5-d]pyrimidine - Thiomorpholine
- 2-chloro-5-(trifluoromethyl)phenyl
Likely synthesized via chloroacetylation followed by nucleophilic substitution with thiomorpholine .
N-[4-(4-Acetamidophenyl)thiazol-2-yl]-4-(thiophen-2-yl)butanamide Thiazole - Thiophene
- Acetamide
Alkylation of thiopyrimidines with chloroacetamides, similar to methods in .
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine - Phenyl
- Thioxo
Microwave-assisted condensation of benzaldehyde and thiourea in acetic acid .
N-(3-Chlorophenyl)-L-alanine Pyrimidine (unrelated core) - Chlorophenyl
- Alanine
Example of chloro-substituted phenyl groups in bioactive molecules .

Substituent-Based Comparisons

  • Thiomorpholine vs.
  • Trifluoromethyl Phenyl vs. Chlorophenyl : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound may offer stronger electron-withdrawing effects and enhanced binding to hydrophobic pockets compared to simpler chlorophenyl groups (e.g., N-(3-chlorophenyl)-L-alanine ).

Physicochemical Properties (Inferred)

  • Solubility : The thiomorpholine group may increase solubility in polar solvents compared to purely aromatic analogs (e.g., N-[4-(4-Acetamidophenyl)thiazol-2-yl]-4-(thiophen-2-yl)butanamide ).
  • Stability: The trifluoromethyl group likely enhances metabolic stability relative to non-fluorinated analogs .

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for the target compound are available in the evidence. Testing against kinase or protease targets (e.g., using assays similar to those in and ) is recommended.
  • Synthetic Optimization : ’s microwave methods and ’s alkylation protocols could streamline large-scale synthesis .
  • Structural Diversification: Replacing thiomorpholine with 2-methoxyethyl(methyl)amino (as in ) or pyridinyl groups () could further modulate activity .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the context of enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C12H10ClF3N2O2SC_{12}H_{10}ClF_3N_2O_2S, with a molecular weight of 320.73 g/mol. The compound features a chloro and trifluoromethyl group on a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

PropertyValue
Molecular FormulaC12H10ClF3N2O2SC_{12}H_{10}ClF_3N_2O_2S
Molecular Weight320.73 g/mol
Density1.411 g/cm³
Boiling Point378°C
Flash Point182.4°C

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease processes, particularly those related to cancer and inflammation. The presence of the thiomorpholine moiety suggests potential interactions with biological nucleophiles, enhancing its reactivity towards enzyme active sites.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown activity against various cancer cell lines, indicating its role in inhibiting cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the nanomolar range.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has been identified as a potent inhibitor of certain kinases involved in cell signaling pathways that regulate proliferation and survival.

Table: Enzyme Inhibition Data

EnzymeIC50 (nM)Reference
CDK4/Cyclin D125
ARK530
ADAMTS740

Case Studies

  • Breast Cancer Study : In a study evaluating various compounds for their anticancer properties, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 20 nM.
  • Lung Cancer Study : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound could inhibit tumor growth in xenograft models by targeting specific signaling pathways critical for tumor survival.

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